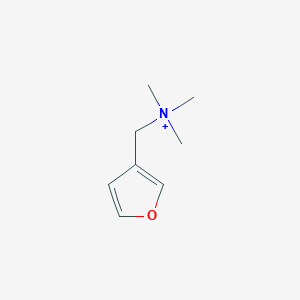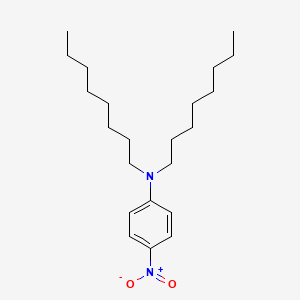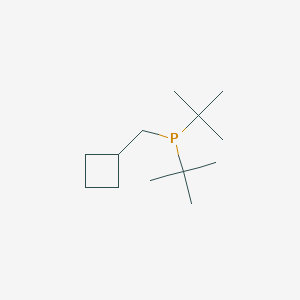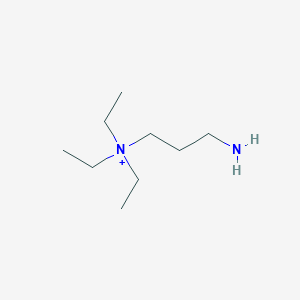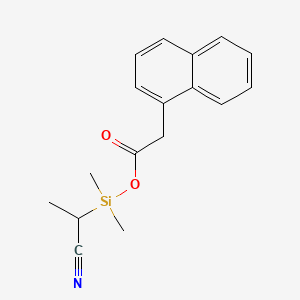![molecular formula C7H15N4OP B14324628 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine CAS No. 100853-79-0](/img/structure/B14324628.png)
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine is a complex organic compound featuring aziridine rings Aziridines are three-membered heterocycles containing one nitrogen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine typically involves the cyclization of haloamines and amino alcohols. An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves nitrene addition to alkenes, which is a well-established method for the synthesis of aziridines .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine involves its interaction with molecular targets and pathways. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound, consisting of a three-membered ring with one nitrogen atom.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Porfiromycin: Another aziridine-containing compound used in medicinal chemistry.
Uniqueness
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine is unique due to its dual aziridine rings and the presence of a phosphoryl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
100853-79-0 |
|---|---|
Formule moléculaire |
C7H15N4OP |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N4OP/c1-7(2)8-9-13(12,10-3-4-10)11-5-6-11/h3-6H2,1-2H3,(H,9,12) |
Clé InChI |
NNRRPSJWCSKCAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNP(=O)(N1CC1)N2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
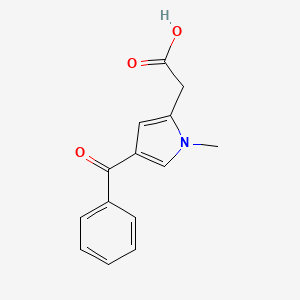
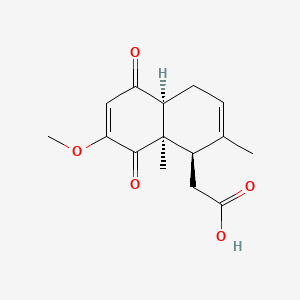
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
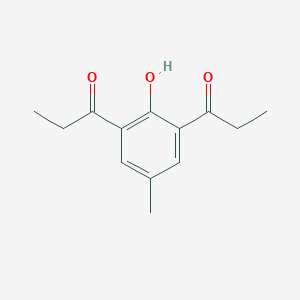
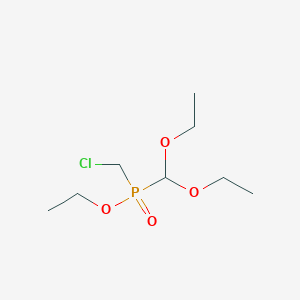
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
